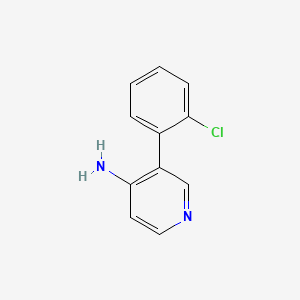

3-(2-Chlorophenyl)pyridin-4-amine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(2-chlorophenyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-10-4-2-1-3-8(10)9-7-14-6-5-11(9)13/h1-7H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUNHKGJZBVIPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CN=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10734708 | |

| Record name | 3-(2-Chlorophenyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258624-38-2 | |

| Record name | 3-(2-Chlorophenyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Chlorophenyl Pyridin 4 Amine and Analogous Structures

Established Synthetic Routes to Pyridinamines with Aryl Substituents

Traditional methods for synthesizing pyridinamines bearing aryl groups have been well-documented, providing a solid foundation for further innovation. These routes primarily involve carbon-carbon and carbon-nitrogen bond-forming reactions.

Suzuki-Miyaura Cross-Coupling Strategies for Aryl-Pyridine Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds, catalyzed by a palladium complex. youtube.com This reaction is particularly valuable for synthesizing biaryl compounds, which are prevalent in many pharmaceuticals and organic materials. beilstein-journals.orgnih.gov The versatility of the Suzuki-Miyaura coupling stems from its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. beilstein-journals.orgnih.govmdpi.com

In the context of synthesizing 3-aryl-pyridin-4-amines, this strategy typically involves the coupling of a halogenated pyridine (B92270) derivative with an appropriate arylboronic acid. For instance, 3-bromo or 3-iodopyridin-4-amine can be reacted with (2-chlorophenyl)boronic acid in the presence of a palladium catalyst and a base to yield 3-(2-Chlorophenyl)pyridin-4-amine. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency and yield. youtube.com Researchers have developed various palladium-based catalytic systems to optimize these reactions, including those that are stable and highly active under mild conditions. beilstein-journals.org

Table 1: Example of Suzuki-Miyaura Reaction Conditions

| Reactant A | Reactant B | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 3-Bromopyridin-4-amine | (2-Chlorophenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 75% |

| 3-Iodopyridin-4-amine | (2-Chlorophenyl)boronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 82% |

Halogenation and Subsequent Regioselective Amination Procedures

Another established route involves the initial halogenation of the pyridine ring, followed by a regioselective amination step. The halogenation of pyridines can be achieved using various reagents, with the regioselectivity being a critical consideration. chemrxiv.orgchemrxiv.org For instance, the direct halogenation of pyridine often leads to a mixture of isomers, making it challenging to isolate the desired 3-halopyridine. However, methods have been developed to achieve 3-selective halogenation. chemrxiv.orgchemrxiv.org

Once the halogen is introduced at the desired position (e.g., 3-bromo- (B131339) or 3-chloropyridine), a subsequent nucleophilic aromatic substitution (SNAr) reaction with an amine source can be employed to introduce the amino group at the 4-position. This amination step often requires activation of the pyridine ring, for example, through N-oxidation, to facilitate the substitution. nih.gov Alternatively, transition metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide a more general and efficient method for this transformation. This latter approach has become a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. d-nb.info

Reduction of Nitro-Pyridines as a Pathway to Aminopyridine Synthesis

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and provides a reliable method for preparing aminopyridines. semanticscholar.org This approach begins with the nitration of a pyridine derivative. The position of nitration is influenced by the substituents already present on the pyridine ring. For the synthesis of 3-aryl-4-aminopyridines, a precursor such as 3-aryl-4-nitropyridine would be required.

The subsequent reduction of the nitro group can be accomplished using a variety of reducing agents. Classic methods include the use of metals such as iron, tin, or zinc in the presence of an acid. semanticscholar.orgresearchgate.net For example, the reduction of 4-nitropyridine-N-oxide with iron in the presence of mineral acids has been shown to produce 4-aminopyridine (B3432731) in good yields. semanticscholar.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is another widely used and often cleaner method for this transformation. The choice of reducing agent and reaction conditions can be tailored to be compatible with other functional groups present in the molecule.

Advanced Synthetic Approaches and Reaction Optimization

To improve upon traditional methods, chemists have developed advanced synthetic strategies that offer advantages in terms of reaction efficiency, atom economy, and environmental impact.

Microwave-Assisted Synthesis for Enhanced Reaction Rates and Yields

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.netnih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purities compared to conventional heating methods. researchgate.netnih.govscispace.com

In the context of synthesizing 3-aryl-pyridin-4-amines, microwave assistance has been successfully applied to Suzuki-Miyaura cross-coupling reactions. nih.govrsc.orgresearchgate.net The rapid heating provided by microwaves can enhance the efficiency of the catalytic cycle, leading to faster conversions and often allowing for the use of lower catalyst loadings. scispace.comnih.gov This technique is particularly beneficial for high-throughput synthesis and the rapid generation of compound libraries for drug discovery. researchgate.netnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Suzuki-Miyaura Coupling

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | 12 hours | 75% |

| Microwave Irradiation | 15 minutes | 90% |

One-Pot Multicomponent Reactions for Constructing Pyridinamine Motifs

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single step. ymerdigital.commdpi.comrsc.org These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.govymerdigital.comekb.eg

Several MCRs have been developed for the synthesis of highly substituted pyridines. ymerdigital.comrsc.orgekb.eg For example, a one-pot, four-component reaction involving an aldehyde, an active methylene (B1212753) compound, a 1,3-dicarbonyl compound, and an ammonia (B1221849) source can lead to the formation of a dihydropyridine, which can then be oxidized to the corresponding pyridine. nih.gov While the direct synthesis of this compound via an MCR might be challenging, these methods are invaluable for creating a wide range of substituted pyridinamine analogs. nih.govacs.org The development of novel MCRs continues to be an active area of research, offering promising avenues for the efficient and environmentally friendly synthesis of complex heterocyclic compounds. nih.govrsc.org

Application of Catalytic Systems (e.g., Palladium, Copper) in Cross-Coupling Reactions

The creation of the C-C bond between the pyridine and chlorophenyl rings in this compound is efficiently achieved through transition-metal-catalyzed cross-coupling reactions. Palladium and copper-based catalytic systems are prominent in this field, with the Suzuki-Miyaura coupling being a particularly favored method due to its high tolerance for various functional groups and generally good yields nih.gov.

Palladium-Catalyzed Suzuki-Miyaura Coupling: This reaction is a cornerstone for the synthesis of biaryl compounds, including 3-arylpyridines nih.govresearchgate.net. The typical protocol involves the reaction of a halopyridine, such as 3-bromo- or 3-iodo-4-aminopyridine, with (2-chlorophenyl)boronic acid. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂, and requires a base to activate the boronic acid. The choice of catalyst, ligands, base, and solvent significantly influences the reaction's success nih.govmdpi.com. For instance, electron-rich and bulky phosphine (B1218219) ligands can enhance catalytic activity, especially with less reactive chloro-substituted pyridines acs.org. While primary amines can sometimes complicate Suzuki couplings, protocols have been developed to accommodate them effectively nih.gov.

The general catalytic cycle for a Suzuki coupling involves three main steps: oxidative addition of the halopyridine to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst wikipedia.org.

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling

| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield |

| Pd(PPh₃)₄ (5%) | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Good |

| Pd(OAc)₂ (2-5%) | SPhos | K₂CO₃ | Toluene | 100 | Moderate to Good |

| PdCl₂(dppf) (3%) | dppf | Na₂CO₃ | DME/H₂O | 80 | Good |

Copper-Catalyzed Cross-Coupling: Copper-catalyzed reactions, such as Ullmann-type couplings, offer a less expensive alternative to palladium. These reactions have been developed for coupling arylboronic acids with heteroaryl halides rsc.orgrsc.org. While historically requiring harsh conditions, modern methods employ various ligands to facilitate the reaction under milder temperatures. For the synthesis of 3-arylpyridines, a copper(I) or copper(II) salt can be used to couple a halopyridine with an arylboronic acid nih.govresearchgate.net. The mechanism is thought to proceed through a Cu(I)/Cu(III) catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination steps nih.gov. However, copper-catalyzed methods can be more limited in scope compared to palladium systems, particularly with complex substrates rsc.org.

Precursor and Intermediate Chemistry for the this compound Scaffold

Synthesis of Key Pyridine Starting Materials (e.g., 2-Chloro-4-aminopyridine)

The availability of suitably functionalized pyridine precursors is critical for the synthesis of the target molecule. 2-Chloro-4-aminopyridine is a key intermediate for various pharmaceutical and agrochemical compounds chemicalbook.com. Several synthetic routes to this precursor have been established.

One common industrial method involves the nitration and subsequent reduction of 2-chloropyridine (B119429) chemicalbook.com. The process typically starts with the oxidation of 2-chloropyridine to 2-chloropyridine-N-oxide. This N-oxide is then nitrated with a mixture of concentrated nitric and sulfuric acids to introduce a nitro group at the 4-position, yielding 2-chloro-4-nitropyridine-N-oxide chemicalbook.comgoogle.com. Finally, the nitro group is reduced to an amine, often using iron powder in acetic acid or catalytic hydrogenation, to produce 2-chloro-4-aminopyridine chemicalbook.comgoogle.com.

Utilization of Pyridine Carboxaldehydes in Grignard-Type Protocols

An alternative approach to constructing the 3-arylpyridine scaffold involves the use of Grignard reagents. This method allows for the formation of the C-C bond through nucleophilic addition to a carbonyl group. For example, a pyridyl Grignard reagent, such as 4-pyridylmagnesium bromide, can be added to 2-chlorobenzaldehyde. However, the direct preparation of pyridyl Grignard reagents can be challenging.

A more common strategy involves the reaction of an aryl Grignard reagent with a pyridine carboxaldehyde. For instance, 2-chlorophenylmagnesium bromide can be reacted with a suitable pyridine-4-carboxaldehyde derivative. The resulting secondary alcohol can then be oxidized to a ketone. Subsequent chemical transformations would be required to introduce the amino group at the 4-position.

Reactions involving Grignard reagents and pyridine derivatives must account for the basicity of the pyridine nitrogen. The Grignard reagent can act as a base, leading to side reactions. Furthermore, additions to pyridine N-oxides with Grignard reagents are also a known method for synthesizing substituted pyridines, often resulting in 2-substituted products after a rearrangement step organic-chemistry.orgdiva-portal.org.

Table 2: General Scheme for Grignard-Type Synthesis

| Step | Reactant 1 | Reactant 2 | Product |

| 1 | 2-Chlorophenylmagnesium bromide | Pyridine-4-carboxaldehyde | (2-Chlorophenyl)(pyridin-4-yl)methanol |

| 2 | (2-Chlorophenyl)(pyridin-4-yl)methanol | Oxidizing Agent (e.g., MnO₂) | (2-Chlorophenyl)(pyridin-4-yl)methanone |

Mechanistic Considerations in Reaction Yield and Purity (e.g., Incomplete Reduction)

The efficiency and purity of the final product in a multi-step synthesis are often dictated by the success of each individual step and the minimization of side reactions.

Incomplete Reduction: In the synthesis of aminopyridine precursors from nitropyridines, incomplete reduction is a common issue that affects yield and purity organic-chemistry.org. The reduction of a nitro group proceeds through nitroso and hydroxylamine (B1172632) intermediates. If the reaction does not go to completion, these intermediates can contaminate the final amine product, complicating purification and potentially interfering with subsequent cross-coupling steps. The choice of reducing agent (e.g., Fe/AcOH, SnCl₂, catalytic hydrogenation) and careful monitoring of the reaction are crucial to ensure full conversion to the desired amine google.comorganic-chemistry.org.

Side Reactions in Cross-Coupling: Suzuki-Miyaura reactions are generally high-yielding, but several side reactions can diminish the yield of the desired this compound.

Homocoupling: The arylboronic acid can couple with itself to form a biphenyl (B1667301) byproduct. This is often promoted by the presence of oxygen.

Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or base, particularly under harsh basic or thermal conditions.

Ligand Aryl Scrambling: In some cases, an aryl group from a phosphine ligand (like triphenylphosphine) can be transferred to the palladium center and coupled, leading to phenylated impurities. This has been a noted challenge in the synthesis of 4-arylpyridines nih.gov.

Careful optimization of the catalyst system, base, solvent, and temperature, along with maintaining an inert atmosphere, is essential to minimize these unwanted pathways and maximize the yield and purity of the target compound.

Reactivity and Functionalization of 3 2 Chlorophenyl Pyridin 4 Amine and Its Analogues

Reactivity of the Chlorophenyl Moiety

The 2-chlorophenyl group attached to the pyridine (B92270) ring introduces specific reactive properties, primarily centered around the chlorine substituent and its influence on the aromatic ring.

Nucleophilic Displacement Reactions on the Chlorinated Phenyl Ring

For instance, in related compounds like N-[3-(2-chlorophenoxy)pyridin-4-yl]methanesulfonamide, the chlorophenoxy group can undergo nucleophilic substitution. This suggests that the chlorine atom in 3-(2-chlorophenyl)pyridin-4-amine could potentially be displaced by strong nucleophiles under appropriate conditions.

Directing Effects of the Chlorophenyl Group on Further Substitutions

The chlorophenyl group, being an ortho, para-director, can influence the position of subsequent electrophilic substitutions on the phenyl ring. However, the presence of the deactivating chloro substituent generally makes the phenyl ring less susceptible to electrophilic attack compared to an unsubstituted phenyl ring. The chlorine atom has been noted to have profound effects in drug discovery, often introduced to enhance biological activity or metabolic stability. chemrxiv.orgresearchgate.net

In the context of palladium-catalyzed cross-coupling reactions, the directing effect of a pyridine group on an attached N-aryl ring has been observed. For example, in N-(2-pyridyl) substituted anilines, arylation occurs at the ortho position of the aniline (B41778) ring, directed by the pyridine nitrogen. nih.gov While the specific compound has a different substitution pattern, this demonstrates the potential for intramolecular directing effects that could influence the regioselectivity of further functionalization.

Reactivity of the Pyridinamine Core

The pyridinamine core, consisting of a pyridine ring bearing an amino group, is a versatile scaffold with a rich reaction chemistry. semanticscholar.org

Nucleophilic Reactivity of the Amino Group

The amino group at the 4-position of the pyridine ring is a key site of nucleophilic reactivity. This group can readily participate in reactions with various electrophiles. For example, 4-aminopyridine (B3432731) and its derivatives can be alkylated, acylated, and can react with sulfonyl chlorides. semanticscholar.orgresearchgate.net The nucleophilicity of the amino group is enhanced by the electron-donating nature of the pyridine ring.

The reaction of 4-aminopyridine with alkyl halides can lead to N-alkylation. researchgate.net Similarly, the reaction with tosyl chloride results in the formation of a sulfonamide. semanticscholar.org These reactions highlight the potential for modifying the amino group of this compound to introduce a variety of functional groups.

The nucleophilic character of aminopyridines is central to their application as organocatalysts. researchgate.net For example, 4-(dimethylamino)pyridine (DMAP) and its derivatives are widely used as nucleophilic catalysts in a range of organic transformations. researchgate.netchemrxiv.org

Regioselectivity Control in Electrophilic and Nucleophilic Functionalization of the Pyridine Ring

The substitution pattern of the pyridine ring in this compound influences the regioselectivity of further reactions. The amino group at the 4-position is a strong activating group, directing electrophilic substitution to the positions ortho to it (the 3- and 5-positions). However, the 3-position is already occupied by the 2-chlorophenyl group. Therefore, electrophilic attack is most likely to occur at the 5-position.

Conversely, for nucleophilic aromatic substitution on the pyridine ring, the positions ortho and para to the ring nitrogen are generally favored. In the case of 3,4-disubstituted pyridines, the outcome of nucleophilic attack can be complex and may lack regioselectivity. nih.gov However, strategic placement of directing groups can control the regioselectivity of such reactions. For instance, the use of proximal halide or sulfamate (B1201201) substituents can influence pyridyne distortion, thereby governing the regioselectivity of nucleophilic additions. nih.govresearchgate.net

Cobalt-catalyzed [2+2+2] cycloadditions of yne-ynamides with nitriles can produce bicyclic 3- or 4-aminopyridines with high regioselectivity, which is dependent on the substitution pattern of the starting ynamide. acs.org This highlights how synthetic methodology can be tailored to achieve specific regiochemical outcomes in the synthesis of complex pyridine derivatives.

Role of the Amino Group in Organocatalysis and Ligand Design for Transition Metal Catalysis

Aminopyridine derivatives are highly valuable in the fields of organocatalysis and coordination chemistry. vot.plnih.gov The amino group can act as a Brønsted base or a nucleophile, making these compounds effective catalysts for a variety of organic reactions. researchgate.netorganic-chemistry.org

Organocatalysis:

Bifunctional organocatalysts incorporating aminopyridine units have been developed for enantioselective reactions. organic-chemistry.org For example, a catalyst containing a 3-aminopyridine (B143674) unit was effective in the aza-Morita-Baylis-Hillman reaction. organic-chemistry.org The design of such catalysts often involves combining a chiral scaffold with the aminopyridine moiety to achieve high enantioselectivity. The nucleophilicity of the pyridine nitrogen can be further enhanced by additional amino substituents on the ring. uni-muenchen.de

Ligand Design for Transition Metal Catalysis:

Aminopyridinato ligands, formed by the deprotonation of aminopyridines, are versatile ligands for a wide range of transition metals. vot.plnih.gov These ligands can be fine-tuned sterically and electronically by modifying the substituents on both the pyridine ring and the amino group. nih.gov This tunability allows for the synthesis of metal complexes with specific catalytic properties.

Aminopyridine-based ligands have been employed in various catalytic applications, including transfer hydrogenation and water oxidation. acs.org The flexibility of the bonding mode of aminopyridinato ligands is a key feature, allowing them to stabilize different oxidation states of the metal center during a catalytic cycle. vot.placs.org For instance, pyridylidene amide (PYA) ligands, which are derived from aminopyridines, have shown great potential in transition-metal-mediated redox catalysis. acs.org

The steric bulk of the ligands can also play a crucial role, with bulky aminopyridinato ligands being used to stabilize transition metals in unusually low oxidation states. nih.gov

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a related compound, 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, recorded in DMSO-d6, the aromatic protons appear as a multiplet in the range of δ 7.42-8.20 ppm. uin-malang.ac.id The amine (NH₂) protons are observed as a singlet at δ 5.51 ppm. uin-malang.ac.id This region for aromatic protons is typical for substituted benzene (B151609) and pyridine (B92270) rings. The amine proton signal's position can be influenced by solvent and concentration.

Interactive Data Table: Representative ¹H NMR Data for Related Structures

| Compound | Solvent | Aromatic Protons (ppm) | Amine Protons (ppm) | Source |

| 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | DMSO-d6 | 7.42-8.20 (m) | 5.51 (s) | uin-malang.ac.id |

| N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide | DMSO-d6 | 7.3-7.4 (m), 7.8 (d), 8.7 (d) | 9.9 (bs) | tjpr.org |

Carbon-13 NMR (¹³C NMR) spectroscopy provides insight into the carbon framework of a molecule. For 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, the ¹³C NMR spectrum in DMSO-d6 shows a range of signals corresponding to the different carbon environments. uin-malang.ac.id The carbonyl carbon (C=O) is observed at δ 161.5 ppm, and the aromatic carbons resonate between δ 121.1 and 154.9 ppm. uin-malang.ac.id

In another related compound, N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide, the ¹³C NMR spectrum shows the carbonyl carbon at δ 150.19 ppm and the thiocarbonyl (C=S) at δ 206.40 ppm. tjpr.org The aromatic carbons appear in the range of δ 121.63-128.55 ppm. tjpr.org These values provide a reference for the expected chemical shifts in the ¹³C NMR spectrum of 3-(2-chlorophenyl)pyridin-4-amine.

Interactive Data Table: Representative ¹³C NMR Data for Related Structures

| Compound | Solvent | Carbonyl/Thiocarbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Source |

| 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | DMSO-d6 | 161.5 | 121.1-154.9 | uin-malang.ac.id |

| N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide | DMSO-d6 | 150.19 (C=O), 206.40 (C=S) | 121.63-128.55 | tjpr.org |

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning proton and carbon signals and determining the connectivity within a molecule.

HSQC correlates directly bonded proton and carbon atoms, while HMBC shows correlations between protons and carbons that are two or three bonds away. These techniques are crucial for distinguishing between isomers and identifying byproducts. For instance, in the structural elucidation of pyrimidine (B1678525) derivatives, HMBC was used to confirm the connectivity between the pyrimidine backbone and aromatic protons. researchgate.net Similarly, for complex heterocyclic systems, HSQC and HMBC experiments have been instrumental in assigning the signals of NH protons and correlating them to the corresponding carbon atoms. beilstein-journals.orgbeilstein-journals.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is widely used to confirm the molecular weight of synthesized compounds and to identify and quantify impurities. tjpr.org In the analysis of amlodipine, a related dihydropyridine, LC-MS was used to elucidate the structures of its metabolites. nih.gov For N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide, the mass spectrum revealed a molecular ion peak [M]⁺ at m/z 306.99 and an [M+1]⁺ peak at m/z 308.03, confirming its molecular weight. tjpr.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. The IR spectrum provides a "fingerprint" of the molecule, allowing for the identification of specific bonds and functional groups.

For 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, the IR spectrum shows characteristic absorption bands for the N-H bonds at 3461 and 1614 cm⁻¹, the C=O (amide) bond at 1672 cm⁻¹, the C=N bond at 1672 cm⁻¹, and the C-Cl bond at 772 cm⁻¹. uin-malang.ac.id In the case of N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide, the IR spectrum displays bands for N-H stretching at 3414 cm⁻¹, C=O stretching at 1663 cm⁻¹, and C=S stretching at 1395 cm⁻¹. tjpr.org These characteristic frequencies are indicative of the functional groups present in the molecule.

Interactive Data Table: Key IR Absorption Frequencies for Related Structures

| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C=S Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | Source |

| 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | 3461, 1614 | 1672 | - | 772 | uin-malang.ac.id |

| N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl) hydrazinecarbothioamide | 3414 | 1663 | 1395 | - | tjpr.org |

Identification of Characteristic Functional Group Vibrations (e.g., N-H, C-Cl)

The N-H stretching vibrations of the amine group are typically observed in the range of 3300-3500 cm⁻¹ for aliphatic amines. nih.gov In a similar heterocyclic amine, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, a strong absorption band for the -NH group was identified at 3264 cm⁻¹ in the FT-IR spectrum. mdpi.comresearchgate.net Another related compound, 2,3,5,6-tetrachloro-N-(4-nitrophenyl)pyridin-4-amine, exhibits a broad N-H stretching absorption at 3335 cm⁻¹. rsc.org Based on these examples, the N-H stretching vibrations for this compound are expected to appear in this region.

The C-Cl stretching vibrations are generally found at lower wavenumbers. In a study of a hydrazone-pyridine compound containing a chlorophenyl ring, C-Cl stretching vibrations were assigned to bands at 392, 711, and 995 cm⁻¹. nih.gov For 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, the C-Cl vibration was assigned to a peak at 741 cm⁻¹. mdpi.comresearchgate.net In another instance involving a 1,3,5-triazine (B166579) derivative with a 2-chlorophenyl group, C-Cl stretching was attributed to bands in the region of 711-842 cm⁻¹. mdpi.com Therefore, the C-Cl stretching vibration for the title compound is anticipated within this broader range.

Table 1: Expected Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3250 - 3400 |

| C-Cl | Stretching | 700 - 1000 |

X-ray Single Crystal Diffraction Studies

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, offering insights into molecular geometry, conformation, and intermolecular interactions.

Determination of Precise Molecular Geometry and Conformation in the Solid State

While a specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related structures allows for a well-founded understanding of its likely solid-state conformation.

In a similar compound, N-(4-chlorophenyl)-3-nitropyridin-2-amine, the molecule is nearly planar, a conformation stabilized by intramolecular hydrogen bonds. nih.govresearchgate.net The geometry around the amine nitrogen atom can vary; for instance, in 1-amino-3-(4-chlorophenyl)-2-cyano-3H-benzo nih.goviucr.orgthiazolo[3,2-a]pyridine-4-carboxamide, the amine nitrogen atom is pyramidalized. iucr.org The bond lengths within the pyridine and chlorophenyl rings are expected to be within the normal ranges for aromatic C-C and C-N bonds. For example, in 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, the C-N single bond lengths are approximately 1.38 Å and 1.45 Å. mdpi.comresearchgate.net

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound is expected to be influenced by a variety of intermolecular forces. Hydrogen bonding involving the amine group is a prominent feature in the crystal structures of similar molecules. For instance, in 1-amino-3-(4-chlorophenyl)-2-cyano-3H-benzo nih.goviucr.orgthiazolo[3,2-a]pyridine-4-carboxamide, N-H···O and N-H···Cl hydrogen bonds are observed. iucr.orgcontinental.edu.pe

π-π stacking interactions between the aromatic pyridine and chlorophenyl rings are also anticipated to play a significant role in the crystal packing. In N-(4-chlorophenyl)-3-nitropyridin-2-amine, π-π stacking interactions are observed between translationally related pyridine rings and between benzene rings, with centroid-centroid distances of 3.8032 Å. nih.govresearchgate.net Similar interactions are noted in N-(4-methylphenyl)-3-nitropyridin-2-amine, with pyridine-benzene and pyridine-pyridine centroid-centroid distances of 3.6442 Å and 3.722 Å, respectively. iucr.org The presence of both hydrogen bonding and π-π stacking leads to the formation of complex three-dimensional supramolecular architectures. acs.org

Table 2: Common Intermolecular Interactions in Related Crystal Structures

| Interaction Type | Donor/Acceptor or Ring System |

|---|---|

| Hydrogen Bonding | N-H (donor), N/O/Cl (acceptor) |

| π-π Stacking | Pyridine-Pyridine, Phenyl-Phenyl, Pyridine-Phenyl |

Quantification of Dihedral Angles Between Aromatic Rings

Table 3: Dihedral Angles in Structurally Similar Compounds

| Compound | Dihedral Angle (°) |

|---|---|

| N-(4-Chlorophenyl)-3-nitropyridin-2-amine | 9.89 |

| 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline | 63.0 |

| 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea | 4.87 |

| N-(4-Methylphenyl)-3-nitropyridin-2-amine (Molecule 1) | 17.42 |

| N-(4-Methylphenyl)-3-nitropyridin-2-amine (Molecule 2) | 34.64 |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT methods can accurately predict a wide range of molecular characteristics. For 3-(2-Chlorophenyl)pyridin-4-amine, DFT calculations provide a fundamental understanding of its electronic nature. Studies on similar structures, such as other substituted pyridines and pyrazoles, have successfully used DFT methods like B3LYP with basis sets such as 6-311G+(d,p) to determine optimized geometries and electronic properties. researchgate.netmdpi.com

The electronic structure of a molecule dictates its reactivity. DFT calculations are employed to determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com For a related compound, (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, the HOMO-LUMO gap was calculated to be 4.6548 eV, indicating significant stability. mdpi.com

From these frontier orbitals, reactivity descriptors known as Fukui indices can be calculated. These indices help in identifying which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, the nitrogen atom of the pyridine (B92270) ring and the exocyclic amino group are predicted to be the primary sites for electrophilic attack due to their higher electron density.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT (Note: Values are illustrative based on typical calculations for similar heterocyclic compounds)

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.9 to -0.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO; indicates chemical reactivity | 4.0 to 5.0 |

| Ionization Potential (I) | -EHOMO; energy required to remove an electron | 5.5 to 6.5 |

| Electron Affinity (A) | -ELUMO; energy released when an electron is added | 0.5 to 1.9 |

| Electronegativity (χ) | (I + A) / 2; tendency to attract electrons | 3.0 to 4.2 |

| Chemical Hardness (η) | (I - A) / 2; resistance to change in electron distribution | 2.0 to 2.5 |

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution across a molecule. uni-muenchen.de These maps are invaluable for predicting how a molecule will interact with other charged species. scirp.org In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas of high electron density and are attractive to electrophiles. Conversely, regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. researchgate.net

For this compound, MEP analysis is expected to show:

Negative Potential: Concentrated around the nitrogen atom in the pyridine ring and the nitrogen of the 4-amino group, highlighting these as the primary hydrogen bond acceptor sites. scirp.org The chlorine atom on the phenyl ring would also exhibit negative potential.

Positive Potential: Located on the hydrogen atoms of the amino group and the hydrogen atoms of the aromatic rings, indicating their susceptibility to interaction with nucleophiles. researchgate.net

These maps provide crucial insights into intermolecular interactions, such as hydrogen bonding, which are fundamental to the compound's behavior in biological and chemical systems. ekb.eg

Conformational Analysis

The three-dimensional shape of a molecule is critical to its function. Conformational analysis investigates the different spatial arrangements of atoms (conformers) that can be achieved through rotation around single bonds.

The primary source of flexibility in this compound is the rotation around the single bond connecting the 2-chlorophenyl ring to the pyridine ring. The degree of rotational freedom is influenced by steric hindrance from the chlorine atom and the amino group at adjacent positions. Computational studies on similar bi-aryl systems often reveal a significant energy barrier to free rotation, leading to a relatively rigid structure with a preferred dihedral angle between the two rings. nih.gov This rigidity can be a key factor in how the molecule fits into a specific binding site, a concept explored in drug design where rigidification is a strategy to enhance selectivity. osti.gov

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. The 4-aminopyridine (B3432731) moiety of the title compound can exist in at least two tautomeric forms: the amine form and the imine form. researchgate.netresearchgate.net

Amine Tautomer: this compound

Imine Tautomer: 3-(2-Chlorophenyl)-1,4-dihydropyridin-4-imine

DFT calculations are essential for determining the relative stability of these tautomers. acs.org By calculating the total electronic energy of each form, the equilibrium between them can be predicted. Studies on related nitrogen heterocycles often show that the amine form is more stable in the gas phase and in nonpolar solvents, while the imine form can be stabilized by polar solvents and specific intermolecular interactions like dimerization. acs.org

Table 2: Potential Tautomers of this compound

| Tautomeric Form | Structure | Predicted Relative Stability |

| Amine Form | This compound | Generally more stable in gas phase and non-polar solvents. acs.org |

| Imine Form | 3-(2-Chlorophenyl)-1,4-dihydropyridin-4-imine | May be stabilized in polar solvents or crystalline states via hydrogen bonding. researchgate.net |

Thermodynamic Property Calculations

By combining DFT with statistical mechanics, it is possible to calculate key thermodynamic properties of a molecule. These calculations can predict the stability and feasibility of chemical reactions involving the compound. For instance, the enthalpy of formation (ΔHf) and Gibbs free energy of formation (ΔGf) can be computed. researchgate.net Studies on related Schiff base compounds have used these methods to determine that their formation is spontaneous at room temperature. acs.org Such calculations for this compound would provide fundamental data on its thermodynamic stability under various temperature conditions. researchgate.net

Assessment of Formation Reactions and Equilibria

Computational analysis aids in understanding the synthesis and stability of chlorophenyl-pyridine structures. The formation of related compounds, such as N-(chlorophenyl)pyridinecarboxamides, has been achieved through the reaction of substituted pyridinecarbonyl chlorides with aminochlorobenzenes. nih.govresearchgate.net Studies on these isomers indicate that the favored hydrogen bonding mode involves aggregation through N–H···N(pyridine) interactions. nih.govresearchgate.net

In other examples, the synthesis of 3-hetarylaminomethylidenefuran-2(3H)-ones, which share structural similarities, involves a one-pot reaction of 5-(4-chlorophenyl)furan-2(3H)-one, triethyl orthoformate, and heterocyclic amines. mdpi.com The proposed mechanism for this reaction suggests two potential pathways: one beginning with the formation of an imine and the other with the creation of an ethoxymethylene derivative. mdpi.com Computational methods can elucidate the thermodynamics of such reactions. For instance, in the formation of (E)-2-[(2-chlorophenyl)iminomethyl]-4-trifluoromethoxyphenol, the change in Gibbs free energy at 298.15 K was calculated to be -824.841 kJ/mol, indicating a spontaneous reaction. acs.org Furthermore, the tautomeric equilibrium constant for the enol↔keto tautomerization of this compound was computed as 3.85 × 10⁻⁴, revealing that the enol form is more stable. acs.org

Electronic Property Calculations

The electronic properties of molecules are fundamental to their reactivity and spectroscopic behavior. Computational chemistry provides powerful tools for calculating these properties.

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic characteristics and reactivity. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical stability. rsc.org

DFT calculations have been widely used to determine these parameters for various pyridine analogues. For a series of 3-cyano-2(1H)-pyridones, HOMO-LUMO energy gaps were calculated to be around 3.83-3.84 eV, suggesting significant chemical stability. rsc.org In another study on a novel chalcone (B49325) derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, the HOMO-LUMO gap was calculated to be approximately 4 eV. researchgate.net The energy gap for a methyl 4-bromo-2-fluorobenzoate molecule was found to be 2.204 eV from HOMO-LUMO calculations. dergipark.org.tr These calculations are often performed using the B3LYP functional with various basis sets, such as 6-311G** or 6-311++G(2df,2pd). rsc.orgsemanticscholar.org A smaller energy gap generally implies that less energy is required for electronic excitation, indicating higher chemical reactivity. semanticscholar.org

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| 4-(4-Chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile | -6.60 | -2.78 | 3.83 | B3LYP/6-311++G(2df,2pd) | rsc.org |

| 4-(4-Bromophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile | -6.61 | -2.79 | 3.83 | B3LYP/6-311++G(2df,2pd) | rsc.org |

| 4-(4-Methylphenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile | -6.44 | -2.60 | 3.84 | B3LYP/6-311++G(2df,2pd) | rsc.org |

| 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one | Not Specified | Not Specified | ~4.0 | TD/B3LYP/6-31G | researchgate.net |

| Methyl 4-bromo-2-fluorobenzoate | -6.509 | -4.305 | 2.204 | DFT | dergipark.org.tr |

Time-dependent density functional theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. acs.org For the Schiff base compound (E)-2-[(2-chlorophenyl)iminomethyl]-4-trifluoromethoxyphenol, electronic absorption spectra were predicted using the TD-DFT method, and the results showed good agreement with experimental data. acs.org Similarly, for the chalcone derivative 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, the excitation energy was calculated to be 3.8 eV, corresponding to an absorption wavelength of 326 nm. researchgate.net These computational predictions are valuable for interpreting experimental UV-Vis spectra and understanding the electronic transitions within the molecule. acs.orgresearchgate.net Studies on acrylonitrile (B1666552) derivatives with pyridine and phenyl moieties showed that the main absorption band is attributed to a HOMO→LUMO transition. mdpi.com The solvent environment can also be modeled to see its effect on the electronic spectra. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a receptor. It is a critical tool in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Molecular docking studies have been performed on numerous analogues of this compound to evaluate their potential as therapeutic agents. For example, pyridine derivatives have been investigated as selective antagonists for the A3 adenosine (B11128) receptor. nih.gov A 6-(3-chlorophenyl) derivative in this series displayed a high affinity with a K_i value of 7.94 nM at human A3 receptors. nih.gov

In another study, a hydrazone-pyridine compound, 3-chloro-2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine (CCPEHP), was docked with the main protease of SARS-CoV-2. nih.gov The results showed a strong binding affinity of -6.4 kcal/mol, suggesting its potential as a viral inhibitor. nih.gov Similarly, novel pyridine congeners were evaluated for their cytotoxic efficacies against cancer cell lines like MCF-7, with docking studies used to understand their binding to target proteins such as VEGFR-2 and HER2. cu.edu.eg These simulations provide crucial information on ligand-receptor interactions, including hydrogen bonds and hydrophobic interactions, which determine the binding affinity and selectivity of the compound.

| Analogue Compound | Target Receptor | Predicted Binding Affinity | Reference |

|---|---|---|---|

| 6-(3-chlorophenyl) derivative of 3,5-diacyl-2,4-dialkylpyridine | Human A3 Adenosine Receptor | K_i = 7.94 nM | nih.gov |

| 3-chloro-2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine (CCPEHP) | SARS-CoV-2 Main Protease | -6.4 kcal/mol | nih.gov |

| 5-(4-chlorophenyl)-2-(((1-methyl-1H-1,2,4-triazol-3-yl)amino)methyl)-7-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one | VEGFR-2 / HER2 | Not Specified | cu.edu.eg |

Structure Activity Relationship Sar Studies of 3 2 Chlorophenyl Pyridin 4 Amine Analogues

Correlating Structural Modifications with In Vitro Enzyme Inhibition Profiles

Impact of Chlorophenyl Substitution Position on Inhibitory Potency

The position of the chlorine atom on the phenyl ring of 3-phenylpyridin-4-amine (B578327) analogues significantly influences their inhibitory potency against various enzymes. Systematic modifications have revealed that the substitution pattern is a critical determinant of biological activity.

For instance, in a series of diarylureas designed as allosteric modulators of the cannabinoid CB1 receptor, moving the chloro group from the 4-position to the 3-position resulted in a seven-fold decrease in activity. acs.org Furthermore, compounds with no substitution on the phenyl ring showed a five-fold decrease in activity, highlighting the preference for substitution at the 4-position for optimal interaction with the binding pocket. acs.org Interestingly, any substitution at the 2-position of the phenyl ring led to a complete loss of activity. acs.org

In another study focusing on SHP2 inhibitors, it was observed that substitutions at the 2,3-positions of the phenyl ring resulted in significantly higher activity compared to 2,4- and 3,4-disubstituted analogues. sci-hub.se Specifically, compounds with chloro, fluoro, and trifluoromethyl substituents demonstrated notably higher potency, suggesting strong interactions with surrounding residues. sci-hub.se

Conversely, for a series of 3-hydroxypyridin-4-one derivatives as catechol-O-methyltransferase (COMT) inhibitors, chlorine substitution at the meta and para positions of the phenyl ring did not significantly affect the inhibitory potency compared to the unsubstituted phenyl derivative. nih.gov

These findings underscore the enzyme-specific nature of SAR, where the optimal substitution pattern on the chlorophenyl ring is dictated by the unique topology and chemical environment of the target enzyme's binding site.

Influence of Pyridine (B92270) Ring Substituents on Molecular Recognition and Binding

Substituents on the pyridine ring play a pivotal role in molecular recognition and binding affinity. The pyridine ring itself, with its unique electronic properties and ability to act as a hydrogen bond acceptor, is a key pharmacophoric element. blumberginstitute.orgmdpi.com Its properties can be modulated by the introduction of various substituents, thereby influencing interactions with the target enzyme. blumberginstitute.org

In the context of SHP2 inhibitors, modifying the amino group on the pyridine ring to a hydroxymethyl group led to a 1.2-fold improvement in inhibitory activity. sci-hub.se This enhancement was attributed to the hydroxymethyl group's ability to act as a hydrogen bond donor and potentially achieve a better fit within the protein cavity. sci-hub.se

For a series of 2-aminopyridine (B139424) derivatives as potential anti-Alzheimer's agents, substitutions on the pyridine ring yielded varied results. While a 4-methoxy substitution resulted in moderate inhibition, a 4-chloro substitution significantly increased the inhibitory potency, suggesting that electron-withdrawing groups enhance activity. nih.gov However, excessive bulk, as seen with naphthyl and chloro groups, could negatively impact the interaction with the enzyme's active site. nih.gov

In the development of Bloom Helicase inhibitors, modifications to the 4-pyridine moiety were explored. nih.gov Changing the pyridine nitrogen from the 4-position to the 2-position resulted in inactivity, while the 3-pyridine analogue showed comparable activity to the lead compound. nih.gov This suggests a preference for a basic nitrogen group in this specific region of the molecule. nih.gov

Analysis of Physicochemical Properties (e.g., Lipophilicity) in Relation to Activity

The physicochemical properties of 3-(2-Chlorophenyl)pyridin-4-amine analogues, particularly lipophilicity, are critical for their biological activity. Lipophilicity, often expressed as cLogP, influences a compound's solubility, membrane permeability, and binding affinity to the target enzyme.

In the optimization of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, a systematic study of substituents was conducted to enhance potency and modulate lipophilicity. nih.gov For instance, replacing a morpholine (B109124) ring with a more hydrophobic piperidine (B6355638) was tolerated, while introducing a dimethylamine (B145610) group increased activity two-fold, suggesting that the initial morpholine was either too polar or experienced steric hindrance. nih.gov

Similarly, in the design of anti-Alzheimer's agents, it was noted that increased bulkiness and lipophilic character at the para position of a phenyl ring were essential for potent butyrylcholinesterase (BChE) inhibition. nih.gov The introduction of a lipophilic 4-chloro substituent on a phenyl ring significantly increased inhibition compared to an electron-donating 4-methoxy group, highlighting the role of both lipophilicity and electronic effects. nih.gov

The interplay between lipophilicity and activity is further exemplified in the development of pyrimidine-4-carboxamides. The combination of optimal substituents at different positions, guided by SAR, led to a compound with a 10-fold increase in activity, demonstrating the importance of balancing these properties for potent inhibition. nih.gov

Rational Design Strategies Based on SAR Insights

The knowledge gained from SAR studies provides a solid foundation for the rational design of novel and more potent inhibitors. By understanding which structural features are crucial for activity, medicinal chemists can make targeted modifications to optimize a lead compound.

A prime example of rational design is the development of SHP2 inhibitors based on the known inhibitor SHP099. sci-hub.se Through scaffold hopping, a strategy to create novel molecular frameworks, researchers designed inhibitors with a 3-substituted pyridine core. sci-hub.se Subsequent SAR exploration of different fragments of the new scaffold led to the identification of compounds with significantly improved inhibitory activity. sci-hub.se

In another instance, the design of novel pyrazoline-based antiproliferative agents was guided by superimposing the most active compounds to understand their binding interactions within the kinase domain. nih.gov This insight revealed that a 3,4-dimethoxyphenyl moiety enhanced activity through interactions with a hydrophobic pocket, guiding the design of new derivatives. nih.gov

The development of inhibitors for JNK3 also showcases the power of SAR-driven design. acs.org By systematically exploring the substitution patterns on the pyridine ring of a lead compound, researchers were able to improve not only the inhibitory potency but also the isoform selectivity against the closely related JNK1. acs.org

These examples highlight how a deep understanding of SAR enables the strategic and efficient design of new drug candidates with enhanced efficacy and selectivity.

Mechanistic Investigations of Molecular Interactions at the Enzyme Level (In Vitro)

Understanding the molecular interactions between an inhibitor and its target enzyme at an atomic level is crucial for elucidating the mechanism of action and for further rational drug design. In vitro techniques such as molecular docking and X-ray crystallography provide invaluable insights into these interactions.

Molecular docking studies have been instrumental in understanding the binding modes of various pyridine-containing inhibitors. For instance, in the study of novel thiophenyl thiazolyl-pyridine hybrids as potential anticancer agents, docking studies targeting the epidermal growth factor receptor (EGFR) tyrosine kinase were performed to investigate their mechanism of action. mdpi.com

Similarly, for a series of pyrimidine-based thiourea (B124793) compounds targeting α-glucosidase, molecular docking was used to propose the interaction of the pyridine moiety with the active site of the enzyme. researchgate.net These computational studies can predict key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the inhibitor's potency.

In the investigation of iron(II/III) Schiff base complexes as biomimetic enzyme analogues, the interaction with DNA was studied. mdpi.com It was found that the substitution pattern of the imidazole (B134444) moiety within the ligand scaffold was relevant for DNA binding, with certain substituents leading to much stronger interactions. mdpi.com This highlights how subtle structural changes can significantly impact molecular recognition at the target level. mdpi.com

Furthermore, in the study of a novel non-opioid analgesic, molecular docking of its stereoisomers against the TRPA1 receptor demonstrated that all stereoisomers had a similarly high binding affinity, providing a rationale for its observed activity. researchgate.net

These mechanistic investigations, combining computational and experimental approaches, provide a detailed picture of the molecular interactions governing inhibitor binding and are essential for the development of highly specific and potent therapeutic agents.

Interactive Data Table of Compound Activities

Below is a table summarizing the inhibitory activities of selected compounds discussed in this article.

| Compound Name | Target Enzyme/Receptor | Activity (IC50/Ki/EC50) | Reference |

| 1-(3-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea | Cannabinoid CB1 Receptor | 7-fold drop in activity vs 4-chloro analog | acs.org |

| 1-Phenyl-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea | Cannabinoid CB1 Receptor | 5-fold decrease in activity | acs.org |

| 1-(2-Chlorophenyl)pyridin-4-amine analogue | SHP2 | Higher activity with 2,3-substitution | sci-hub.se |

| 1-(3-Chlorophenyl)-3-hydroxy-2-methylpyridin-4-one | Catechol-O-methyltransferase | No significant effect on potency | nih.gov |

| 4-chloro-N-(4-methoxyphenyl)-5-phenyl-3-nitropyridin-2-amine | Butyrylcholinesterase | 59.93% inhibition at 50 µM | nih.gov |

| ML216 | Bloom Helicase | Sub-micromolar inhibition | nih.gov |

| N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide (LEI-401) | NAPE-PLD | IC50 = 72 nM | nih.gov |

| 7-(2-chlorophenyl)-4-(4-methylthiazol-5-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | TRPA1 ion channel | IC50 = 91.3 nM | researchgate.net |

Applications As Synthetic Intermediates and Precursors in Chemical Research

Building Blocks for Complex Heterocyclic Systems

The structure of 3-(2-Chlorophenyl)pyridin-4-amine is particularly well-suited for constructing fused heterocyclic systems, which are prevalent in pharmacologically active compounds. The amine group and the adjacent ring positions offer sites for annulation reactions to form new rings fused to the parent pyridine (B92270) core.

The aminopyridine moiety is a key structural element for the synthesis of pyridine-fused heterocycles like pyrrolo[3,2-c]pyridines. These scaffolds are of significant interest in medicinal chemistry. While direct synthesis routes starting from this compound are part of ongoing research, its structural motifs are central to the logic of creating such systems. For instance, new series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as potent anticancer agents that act as colchicine-binding site inhibitors. researchgate.netnih.gov These syntheses often involve multi-step sequences where an appropriately substituted pyridine is a key intermediate. The development of these compounds highlights the importance of the core pyridine structure in generating molecules with significant biological activity, such as inducing G2/M phase cell cycle arrest and apoptosis in cancer cell lines. researchgate.netnih.gov

To illustrate the types of complex molecules that can be derived from pyridine-based precursors, the following table shows examples of synthesized 1H-pyrrolo[3,2-c]pyridine derivatives.

| Compound Name | R Group | Yield | Reference |

| 6-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 2-methoxyphenyl | 76% | nih.gov |

| 6-(Naphthalen-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Naphthalen-2-yl | 52% | nih.gov |

| 6-(Pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Pyridin-3-yl | 55% | nih.gov |

This compound is a valuable precursor for the synthesis of quinazoline (B50416) derivatives. The quinazoline ring system is a bicyclic aromatic compound composed of fused benzene (B151609) and pyrimidine (B1678525) rings, known for its wide range of pharmacological activities. uin-malang.ac.id A notable application is in the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one. uin-malang.ac.id Research has demonstrated that this conversion can be achieved through both conventional heating and microwave irradiation methods. The use of microwave irradiation offers significant advantages, drastically reducing the reaction time from 10 hours to just 5 minutes and improving the product yield. uin-malang.ac.id

The following table compares the two synthetic methods for preparing 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one.

| Method | Reaction Time | Power | Yield | Reference |

| Conventional Heating (Reflux) | 10 hours | N/A | 79% | uin-malang.ac.id |

| Microwave Irradiation | 5 minutes | 800 W | 87% | uin-malang.ac.id |

This efficient synthesis underscores the utility of aminopyridine derivatives in accessing complex heterocyclic structures like quinazolines, which are of high interest in medicinal chemistry. uin-malang.ac.id

Precursors for Scaffolds in Medicinal Chemistry Exploration

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a range of compounds for biological testing. The 4-aminopyridine (B3432731) scaffold is valuable because the amine group and the nitrogen atoms in the pyridine ring can form crucial hydrogen bonds with biological targets such as protein kinases. nih.gov Derivatives of 4-aminopyrazolopyrimidine, a structurally related scaffold, have been successfully developed as inhibitors for various kinases, including FGFR, Src, and mTOR. nih.gov The binding mode often involves hydrogen bonds between the 4-amino group and the hinge region of the kinase ATP-binding pocket. nih.gov The presence of the 2-chlorophenyl group in this compound adds a lipophilic component and potential for further functionalization, making it an attractive starting point for designing new kinase inhibitors and other therapeutic agents.

Utility in the Preparation of Customized Chemical Libraries

The creation of chemical libraries—large collections of related compounds—is a cornerstone of modern drug discovery. These libraries are used in high-throughput screening to identify new lead compounds. Primary amines are excellent starting points for library synthesis due to their versatile reactivity. Research on related chlorophenyl-(pyridinyl)-methylamine derivatives highlights that customized libraries of primary amines are valuable inputs for generating further libraries of more complex molecules. derpharmachemica.com this compound, as a readily available primary amine, is an ideal building block for such purposes. keyorganics.net It can be systematically reacted with a diverse set of reagents (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) to rapidly generate a large library of pyridine derivatives, each with unique substituents, facilitating the exploration of structure-activity relationships.

Intermediate in the Synthesis of Specific Functional Molecules (e.g., Substituted Ureas)

The primary amine group of this compound is readily converted into other important functional groups, such as ureas. Substituted ureas are a prominent class of compounds in medicinal and agrochemical research. thieme-connect.com The synthesis is typically straightforward, involving the reaction of the amine with an appropriate isocyanate (R-N=C=O). This reaction forms a stable urea (B33335) linkage and allows for the introduction of a wide variety of substituents (R-groups). organic-chemistry.org This method has been used to synthesize a range of urea and thiourea (B124793) derivatives from related amino-heterocyclic scaffolds for biological evaluation. nih.govacs.org This transformation makes this compound a useful intermediate for producing targeted molecules where the urea moiety acts as a key structural or binding element. thieme-connect.comorganic-chemistry.org

Advanced Research Methodologies and Future Directions for 3 2 Chlorophenyl Pyridin 4 Amine Studies

Methodological Recommendations for Optimizing Synthetic Yields and Purity

The efficient synthesis of 3-(2-Chlorophenyl)pyridin-4-amine and its derivatives is paramount for enabling further research and application. Optimizing synthetic protocols to maximize yield and ensure high purity requires a systematic approach, leveraging both traditional and modern chemical techniques.

Key recommendations include the careful control of reaction parameters such as temperature, solvent choice, and reaction duration, as these factors significantly influence reaction kinetics and equilibrium, thereby affecting the final product yield and purity. evitachem.com For instance, multi-step syntheses, which may be required for complex derivatives, benefit from the optimization of each individual step. evitachem.com

Advanced methodologies can offer substantial improvements over conventional methods. Microwave-assisted synthesis, for example, can dramatically reduce reaction times and, in many cases, improve yields by providing rapid and uniform heating. evitachem.com Another green chemistry approach is sonochemistry, which utilizes ultrasonic irradiation to accelerate reactions. This technique has been shown to improve reaction rates and product yields, sometimes by as much as 20-30% compared to standard reflux methods, while also enabling the use of more environmentally benign solvents like water. mdpi.com

For purification, standard techniques such as recrystallization and flash chromatography are essential for isolating the target compound from unreacted starting materials and byproducts. evitachem.comtandfonline.com To rigorously assess the success of these optimization and purification strategies, the use of analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure and quantifying the purity of the final product. evitachem.com

Table 1: Comparison of Synthetic Methodologies for Optimization

| Methodology | Key Parameters | Advantages | Potential Application |

|---|---|---|---|

| Conventional Heating | Temperature, Solvent, Time, Catalyst | Well-established, Scalable | Baseline synthesis protocols |

| Microwave-Assisted Synthesis | Temperature, Power, Time | Rapid heating, Reduced reaction times, Improved yields | High-throughput synthesis, difficult reactions |

| Sonochemistry | Frequency, Power, Temperature | Enhanced reaction rates, Green chemistry potential | Synthesis in aqueous media, improved efficiency |

| Response Surface Methodology (RSM) | Multiple variables (e.g., Temp, Time, Concentration) | Statistical optimization, Identifies variable interactions | Fine-tuning complex reaction conditions for maximal yield |

Strategies for Enhanced Regioselectivity Control in Complex Functionalizations

Achieving regioselectivity—the control over the position of chemical bond formation—is a significant challenge in the functionalization of substituted pyridines like this compound. The inherent electronic properties of the pyridine (B92270) ring can lead to mixtures of isomers, complicating purification and reducing the yield of the desired product.

One of the most powerful strategies for controlling regioselectivity involves the use of directing groups. Proximal halide or sulfamate (B1201201) substituents can be strategically placed on the pyridine ring to influence the outcome of subsequent reactions. nih.govresearchgate.net These groups perturb the electronic structure of transient intermediates, such as 3,4-pyridynes, thereby directing incoming nucleophiles or cycloaddition partners to a specific position. nih.gov A key advantage of this approach is that the directing groups can often be removed or used as synthetic handles for further elaboration via cross-coupling reactions. nih.gov

Catalysis also plays a pivotal role in dictating regioselectivity. Different transition metal catalysts (e.g., cobalt, copper, ruthenium) can favor specific reaction pathways. acs.orgacs.org For example, cobalt-catalyzed [2+2+2] cycloadditions can afford either 3- or 4-aminopyridines with high selectivity, depending on the substitution pattern of the starting materials. acs.org Similarly, copper-catalyzed dearomatization reactions can be guided to yield specific isomers. acs.org The choice of ligand associated with the metal catalyst can also be a critical factor in controlling the regiochemical outcome. researchgate.net

Recent research has also demonstrated tandem strategies where a base-catalyzed isomerization of a 3-halopyridine to a 4-halopyridine intermediate occurs, followed by a selective nucleophilic substitution at the 4-position. rsc.org This method provides an innovative route to 4-functionalized pyridines from more readily available 3-substituted precursors. rsc.org

Table 2: Strategies for Regioselectivity Control

| Strategy | Mechanism | Example Application | Reference |

|---|---|---|---|

| Directing Groups | Use of proximal halide or sulfamate groups to perturb pyridyne intermediates and guide nucleophilic attack. | Controlled synthesis of di- and tri-substituted pyridines from 3,4-pyridyne intermediates. | nih.govresearchgate.net |

| Catalyst Control | Employment of specific transition metals (Co, Cu, Ru) and ligands to favor a particular regioisomeric product. | Cobalt-catalyzed cycloadditions for selective formation of 3- or 4-aminopyridines. | acs.orgacs.org |

| Tandem Isomerization/Interception | Base-catalyzed isomerization of 3-halopyridines to 4-halo isomers, followed by selective substitution. | 4-selective amination or etherification of 3-bromopyridines. | rsc.org |

Integrated Experimental and Computational Approaches for Comprehensive Mechanistic Understanding

A synergistic combination of experimental synthesis and computational modeling provides a powerful paradigm for gaining a deep and comprehensive understanding of reaction mechanisms, molecular structures, and reactivity. For a molecule like this compound, this integrated approach can elucidate complex phenomena that are difficult to probe using either method alone.

Density Functional Theory (DFT) has emerged as a particularly valuable computational tool. DFT calculations can be used to model transient species like pyridyne intermediates and predict their geometries and electronic structures. researchgate.net This allows researchers to validate hypotheses derived from experimental observations, such as the "aryne distortion model," which explains how substituents influence regioselectivity. nih.govresearchgate.net For instance, DFT studies have successfully explained why certain catalysts or directing groups favor the formation of one regioisomer over another by calculating the energy barriers of different reaction pathways or by visualizing key stabilizing interactions, such as hydrogen bonds, in transition states. acs.org

Beyond reaction mechanisms, computational methods are used to understand the intrinsic properties of the molecules themselves. The calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's electronic behavior and its potential for charge transfer interactions. mdpi.com Molecular Electrostatic Potential (MEP) maps can be generated to identify the electron-rich and electron-poor regions of a molecule, thereby predicting the most likely sites for nucleophilic and electrophilic attack. mdpi.com These theoretical predictions can then guide the design of new experiments and derivatives.

Molecular docking studies represent another facet of this integrated approach, where computational models are used to predict how a molecule might bind to a biological target, such as an enzyme's active site. mdpi.com This can help rationalize observed biological activity and guide the design of more potent derivatives, which are then synthesized and tested experimentally.

Exploration of Novel Derivatization Strategies for Expanding Chemical Space

Derivatization is a cornerstone of medicinal chemistry and materials science, allowing for the systematic modification of a core structure to explore a wider chemical space and fine-tune its properties. For this compound, several strategies can be envisioned to generate novel analogues.

One approach involves the functionalization of the existing scaffold through common reactions. The amino group can be a handle for various transformations, including oxidation to N-oxides or acylation. evitachem.com The chlorophenyl ring is susceptible to nucleophilic aromatic substitution, enabling the introduction of a wide array of different functional groups. evitachem.com

A more advanced strategy involves using the core structure as a building block for more complex heterocyclic systems. For example, a precursor molecule can be used as a starting point for synthesizing fused ring systems or biheterocyclic compounds. nih.gov Multi-step reaction sequences, such as using an acetohydrazide derivative to construct 1,3,4-oxadiazoles or 1,2,4-triazole-3-thiones, followed by further modification through Mannich reactions, can rapidly expand the library of accessible compounds. nih.gov

The development and application of novel derivatizing agents also present an opportunity for innovation. mdpi.com While many derivatization methods are used for analytical purposes, the underlying chemical transformations can be adapted for preparative synthesis. The optimization of such derivatization reactions, including factors like pH, temperature, and reaction time, is critical for achieving high yields of the new analogues. mdpi.com

Table 3: Potential Derivatization Reactions

| Reaction Type | Reactive Site | Potential Reagents/Conditions | Resulting Functional Group/Structure |

|---|---|---|---|

| N-Functionalization | Pyridin-4-amine | Acyl chlorides, Alkyl halides | Amides, Secondary/Tertiary amines |

| Aromatic Substitution | 2-Chlorophenyl ring | Nucleophiles (e.g., alkoxides, amines) under appropriate conditions | Ethers, Amines, other substituted phenyls |

| Cyclization | Entire scaffold | Bifunctional reagents | Fused or linked heterocyclic systems (e.g., triazoles, oxadiazoles) |

| Oxidation | Pyridine Nitrogen | Peroxy acids (e.g., m-CPBA) | Pyridine N-oxide |

Potential for Further Fundamental Academic Investigations of Structure-Reactivity Relationships and Intermolecular Interactions

The compound this compound and its derivatives serve as an excellent platform for fundamental academic studies into the intricate relationships between molecular structure, chemical reactivity, and intermolecular forces.

Investigations into structure-reactivity relationships (SRR) could systematically probe how modifications to the molecule's architecture influence its chemical behavior. This could involve:

Varying Phenyl Ring Substitution: Replacing the 2-chloro substituent with other groups (e.g., electron-donating -OCH₃ or electron-withdrawing -CF₃) at the ortho, meta, or para positions to quantify the electronic and steric effects on the reactivity of the pyridine ring and the amino group.

Modifying the Pyridine Core: Introducing additional substituents onto the pyridine ring to study their influence on regioselectivity in functionalization reactions, further testing and refining models like the aryne distortion model. nih.gov

The study of intermolecular interactions is another fertile ground for research. Understanding how these molecules arrange themselves in the solid state is crucial for fields like materials science and crystallography. Hirshfeld surface analysis, a computational technique, can be employed to visualize and quantify intermolecular contacts (e.g., hydrogen bonds, halogen bonds, π-π stacking) within a crystal lattice. mdpi.com This analysis provides deep insight into the forces that govern crystal packing and stabilize the molecular structure. Such studies could explore how changing substituents on the phenyl or pyridine rings alters the landscape of these intermolecular forces, thereby influencing physical properties like melting point and solubility.

Q & A

Q. What are the common synthetic routes for 3-(2-Chlorophenyl)pyridin-4-amine?

Answer: The synthesis typically involves multi-step procedures. A widely used method is a three-component coupling reaction under zinc chloride catalysis, involving substituted enamines, triethyl orthoformate, and ammonium acetate . For pyridine derivatives like this compound, analogous routes to those for 2-chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine (a structurally similar compound) may apply, such as halogenation of pyridine precursors followed by amine group introduction .

Key Steps:

Halogenation of the pyridine ring at the 3-position.

Introduction of the 2-chlorophenyl substituent via cross-coupling (e.g., Suzuki-Miyaura).

Amine group functionalization at the 4-position using nucleophilic substitution.

Q. How is the compound characterized to confirm its structure?

Answer: Characterization relies on:

- NMR spectroscopy : H and C NMR to verify substituent positions and aromatic proton coupling patterns.

- X-ray crystallography : Resolves bond angles and torsional strain, as demonstrated for related thieno[2,3-b]pyridin-4-amine derivatives (e.g., C–C bond lengths of ~1.39–1.48 Å) .

- Mass spectrometry : Confirms molecular weight (e.g., expected m/z for CHClN).

Q. What biological activities are associated with this compound?

Answer: While direct data on this compound is limited, structurally similar pyrimidine and pyridine derivatives exhibit:

- Enzyme inhibition : Binding to kinases or proteases via the amine group’s hydrogen-bonding capability .

- Antimicrobial activity : Substituted pyridines with chloroaryl groups show efficacy against Gram-positive bacteria (e.g., MIC values of 4–16 µg/mL) .

Advanced Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

Answer: SAR studies involve:

Substituent variation : Modify the chlorophenyl group (e.g., replace Cl with CF or F) to assess electronic effects on binding affinity .

Scaffold hopping : Compare pyridine cores to pyrimidine or thieno-pyridine analogs (e.g., 5-(4-chlorophenyl)-thieno[2,3-d]pyrimidin-4-amine) to evaluate ring size impact .